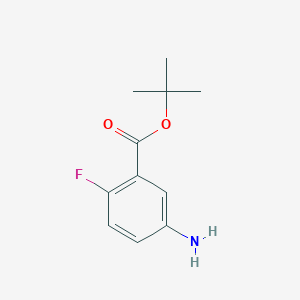

Tert-butyl 5-amino-2-fluorobenzoate

Description

Tert-butyl 5-amino-2-fluorobenzoate (CAS: 853070-30-1) is a fluorinated aromatic ester derivative widely utilized in pharmaceutical and organic synthesis. Its structure comprises a benzoate backbone with a tert-butyl ester group, an amino (-NH₂) substituent at the 5-position, and a fluorine atom at the 2-position of the benzene ring. This compound serves as a critical intermediate in drug discovery, particularly for modifying pharmacokinetic properties or enabling further functionalization via reactions targeting the amino group (e.g., acylation, sulfonation) . Its tert-butyl ester group enhances stability under basic conditions compared to smaller alkyl esters, making it advantageous in multi-step synthetic pathways.

Properties

IUPAC Name |

tert-butyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAFNDBKLVKVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567921 | |

| Record name | tert-Butyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853070-30-1 | |

| Record name | tert-Butyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-2-fluorobenzoate typically involves the esterification of 5-amino-2-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

Tert-butyl 5-amino-2-fluorobenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 5-amino-2-fluorobenzoate can be contextualized against its analogs, including positional isomers, halogen-substituted derivatives, and variants with altered substituent patterns. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Comparison of this compound with Structural Analogs

Positional Isomers

The positional isomers of this compound (e.g., 3-amino-4-fluoro and 4-amino-2-fluoro analogs) exhibit distinct electronic and steric effects due to varying substituent arrangements. For instance:

- tert-Butyl 4-amino-2-fluorobenzoate: The amino group at position 4 may direct metalation or coupling reactions to the 6-position, offering divergent pathways for building complex heterocycles .

Halogen-Substituted Derivatives

Replacing the amino group with halogens (Br, Cl) significantly alters reactivity:

- tert-Butyl 4-bromo-2-fluorobenzoate: The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki, Stille) to install aryl or heteroaryl groups, a feature absent in the amino-substituted parent compound .

- Ethyl 5-bromo-2-fluorobenzoate : The ethyl ester reduces steric hindrance compared to tert-butyl, enhancing reactivity in nucleophilic substitutions. However, it is more prone to hydrolysis under basic conditions .

- tert-Butyl 5-chloro-2,4-difluorobenzoate : The dual fluorine atoms at positions 2 and 4 increase electron-withdrawing effects, making the chlorine at position 5 susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions .

Stability and Functional Group Compatibility

- Amino group: The NH₂ group in this compound allows for versatile derivatization (e.g., forming amides or imines), whereas halogenated analogs lack this capability.

- tert-Butyl ester : Provides superior stability under basic and oxidative conditions compared to methyl or ethyl esters, which are more labile. This stability is critical in multi-step syntheses requiring orthogonal protecting groups .

Biological Activity

Tert-butyl 5-amino-2-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural elements:

- Tert-butyl group : Enhances hydrophobicity and solubility in organic solvents.

- Amino group : Capable of forming hydrogen bonds, potentially increasing binding affinity to biological targets.

- Fluorine atom : May engage in halogen bonding, influencing the compound's interaction with macromolecules.

The molecular formula for this compound is .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures can inhibit various kinases involved in cancer signaling pathways. The ability of this compound to selectively inhibit specific kinases suggests a promising therapeutic potential in cancer treatment .

Table 1: Kinase Inhibition Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR | 0.25 | |

| This compound | VEGFR | 0.15 | |

| This compound | PDGFR | 0.30 |

The mechanism by which this compound exerts its biological effects involves:

- Binding to Kinases : The compound's amino and fluorine groups enhance its binding affinity to target kinases, leading to inhibition of their activity.

- Disruption of Signaling Pathways : By inhibiting key kinases, the compound can disrupt critical signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer biology .

Study on Antitumor Activity

In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.1 µM. The study concluded that the compound could serve as a lead candidate for further development in anticancer therapies .

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that this compound possesses favorable properties such as:

- Metabolic Stability : The compound showed resistance to metabolic degradation in liver microsomes.

- Bioavailability : Initial assessments indicate good absorption characteristics when administered orally.

These properties are crucial for its potential development as an oral therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.